molecular formula C11H12O3 B14323495 (4-Hydroxyoxolan-3-yl)(phenyl)methanone CAS No. 107317-70-4

(4-Hydroxyoxolan-3-yl)(phenyl)methanone

Cat. No.: B14323495
CAS No.: 107317-70-4
M. Wt: 192.21 g/mol
InChI Key: GEQNQPZMPNJJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxyoxolan-3-yl)(phenyl)methanone is an organic compound with a unique structure that combines a hydroxyoxolan ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyoxolan-3-yl)(phenyl)methanone typically involves the reaction of 4-hydroxyoxolan-3-one with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyoxolan-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of (4-oxolan-3-yl)(phenyl)methanone.

    Reduction: Formation of (4-hydroxyoxolan-3-yl)(phenyl)methanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxyoxolan-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxyoxolan-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxyphenyl)(phenyl)methanone: Similar structure but with a hydroxyphenyl group instead of a hydroxyoxolan ring.

    (4-Aminophenyl)(phenyl)methanone: Contains an amino group instead of a hydroxy group.

    (4-Methoxyphenyl)(phenyl)methanone: Features a methoxy group in place of the hydroxy group.

Uniqueness

(4-Hydroxyoxolan-3-yl)(phenyl)methanone is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.

Properties

CAS No.

107317-70-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4-hydroxyoxolan-3-yl)-phenylmethanone

InChI

InChI=1S/C11H12O3/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2

InChI Key

GEQNQPZMPNJJKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.